molecular formula C5H8O2 B2838048 3,3-Dimethyloxirane-2-carbaldehyde CAS No. 5369-62-0

3,3-Dimethyloxirane-2-carbaldehyde

Cat. No. B2838048
CAS RN: 5369-62-0
M. Wt: 100.117
InChI Key: GLZFKAYNZITDIA-UHFFFAOYSA-N
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Description

3,3-Dimethyloxirane-2-carbaldehyde is a chemical compound with the molecular formula C5H8O2 . It is primarily used for research and development .


Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms . Oxirane derivatives, which this compound is a part of, are often used as benchmarks for chiroptical spectroscopies due to their small size and relative rigidity .

Scientific Research Applications

Titanium-Mediated Reductive Coupling

In a study by Ágústsson et al. (2002), the treatment of a compound similar to 3,3-Dimethyloxirane-2-carbaldehyde with titanium-mediated reagents showed the formation of ethenes and pinacol coupling products, depending on reaction conditions. This research provides insights into the stereochemical course and configurations of coupling products in organometallic chemistry (Ágústsson et al., 2002).

Chemistry of Quinoline Carbaldehydes

A review by Hamama et al. (2018) discussed the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, highlighting their synthesis and biological evaluations. Although the compound isn't directly studied, this paper provides context on the broader family of carbaldehydes (Hamama et al., 2018).

Organometallic Chemistry Applications

Shearer et al. (1980) studied the crystal and molecular structure of a compound related to this compound, offering insights into the organometallic chemistry of such compounds and their potential applications (Shearer et al., 1980).

Synthesis of pH-Sensitive Spin Probes

Kirilyuk et al. (2003) researched the synthesis of pH-sensitive spin probes using a similar compound. This study provides an understanding of the applications of such compounds in the development of sensitive diagnostic tools (Kirilyuk et al., 2003).

Synthon for Molecular Architecture

Berezin and Achilefu (2007) developed a method to incorporate a permanently cationic imidazolium group into molecular frameworks using a compound similar to this compound. This study highlights the utility of such compounds in complex molecular syntheses (Berezin & Achilefu, 2007).

Safety and Hazards

3,3-Dimethyloxirane-2-carbaldehyde is primarily used for research and development . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . In case of accidental release, it is advised to wear respiratory protection, avoid dust formation, avoid breathing vapors, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas .

properties

IUPAC Name

3,3-dimethyloxirane-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-5(2)4(3-6)7-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZFKAYNZITDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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